Acide 4-acétylphénylboronique

Vue d'ensemble

Description

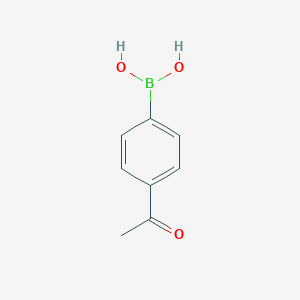

4-Acetylphenylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which also bears an acetyl group. The molecular formula of 4-Acetylphenylboronic acid is C8H9BO3, and it has a molecular weight of 163.97 g/mol . This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

4-Acetylphenylboronic acid belongs to the class of boronic acids, characterized by their ability to form reversible covalent bonds with diols. This property is particularly useful in biochemical applications, such as the formation of stable complexes with sugars and other biomolecules. The compound reacts rapidly with peroxynitrite (ONOO⁻), leading to the formation of stable hydroxy derivatives, which can be leveraged for various detection and imaging applications in biological systems .

Synthesis and Reaction Mechanisms

-

Palladium-Catalyzed Reactions :

- Suzuki-Miyaura Cross-Coupling : 4-Acetylphenylboronic acid is frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This method is pivotal in constructing complex organic molecules for pharmaceuticals .

- Decarboxylative Coupling : It also participates in palladium-catalyzed decarboxylative coupling reactions, allowing the formation of carbon-carbon bonds from carboxylic acids .

- Copper-Catalyzed Hydroxylation :

- Dynamic Click Chemistry :

Biomedical Applications

- Fluorescent Probes :

- Drug Delivery Systems :

- Antibacterial Agents :

Case Studies and Research Findings

Mécanisme D'action

Target of Action

4-Acetylphenylboronic acid is a boronate, a class of synthetic organic compounds . It primarily targets peroxynitrite (ONOO-), a reactive nitrogen species . Peroxynitrite plays a role in the body’s immune response, inflammation, and cellular signaling .

Mode of Action

The compound interacts with its target, peroxynitrite, by reacting rapidly to form stable hydroxy derivatives . This interaction is facilitated by the boronate group in the 4-Acetylphenylboronic acid, which has a high affinity for peroxynitrite .

Biochemical Pathways

4-Acetylphenylboronic acid is involved in several biochemical pathways. It undergoes Suzuki coupling, a type of palladium-catalyzed carbon-carbon bond-forming reaction . This reaction is used in the synthesis of various organic compounds, including dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions, used in drug delivery, catalysis, and materials science .

Result of Action

The primary result of the action of 4-Acetylphenylboronic acid is the formation of stable hydroxy derivatives when it reacts with peroxynitrite . This can potentially modulate the effects of peroxynitrite in the body, influencing inflammation and cellular signaling .

Action Environment

The action, efficacy, and stability of 4-Acetylphenylboronic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals or drugs, and the specific conditions within the body. For example, the Suzuki coupling reaction in which it participates is catalyzed by palladium and occurs under mild and functional group tolerant conditions .

Analyse Biochimique

Biochemical Properties

4-Acetylphenylboronic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase II (CA II). It has been shown to inhibit bovine CA II and human CA II with IC50 values of 246 μM and 281.40 μM, respectively . The compound interacts with enzymes such as Baeyer-Villiger monooxygenases and participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . These interactions highlight the compound’s versatility and importance in biochemical processes.

Cellular Effects

4-Acetylphenylboronic acid has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of carbonic anhydrase II can lead to alterations in cellular pH regulation and ion transport, impacting cell function . Additionally, its involvement in oxidative reactions with peroxynitrite suggests potential roles in cellular oxidative stress responses .

Molecular Mechanism

The molecular mechanism of 4-Acetylphenylboronic acid involves its binding interactions with biomolecules and enzyme inhibition. The compound forms stable hydroxy derivatives upon reacting with peroxynitrite, indicating its role in oxidative stress modulation . Its inhibition of carbonic anhydrase II involves binding to the enzyme’s active site, preventing the hydration of carbon dioxide and subsequent pH regulation . These interactions at the molecular level underscore the compound’s biochemical significance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Acetylphenylboronic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is known to be stable under standard storage conditions, with a melting point of 240-244°C . Long-term studies have shown that its inhibitory effects on carbonic anhydrase II persist, indicating sustained biochemical activity .

Dosage Effects in Animal Models

The effects of 4-Acetylphenylboronic acid vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound effectively inhibits carbonic anhydrase II without causing significant toxicity . At higher doses, potential adverse effects such as respiratory irritation and skin sensitization have been observed . These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

4-Acetylphenylboronic acid is involved in several metabolic pathways, including its rapid reaction with peroxynitrite to form hydroxy derivatives . The compound also participates in Suzuki-Miyaura cross-coupling reactions, which are essential for the synthesis of various organic compounds . These metabolic interactions emphasize the compound’s role in biochemical synthesis and metabolic regulation.

Transport and Distribution

Within cells and tissues, 4-Acetylphenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. Its ability to form stable hydroxy derivatives suggests potential accumulation in oxidative stress-related cellular compartments . The compound’s distribution is influenced by its chemical properties, including solubility and reactivity.

Subcellular Localization

The subcellular localization of 4-Acetylphenylboronic acid is primarily within compartments involved in oxidative stress responses and pH regulation. The compound’s inhibition of carbonic anhydrase II suggests its presence in cellular regions where this enzyme is active, such as the cytoplasm and mitochondria . These localization patterns are critical for understanding the compound’s biochemical functions and effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Acetylphenylboronic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this method, 4-bromoacetophenone is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: Industrial production of 4-Acetylphenylboronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques to isolate the product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Acetylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: It reacts with oxidizing agents to form corresponding hydroxy derivatives.

Reduction: The acetyl group can be reduced to an alcohol under appropriate conditions.

Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Common Reagents and Conditions:

Oxidation: Peroxynitrite (ONOO-) is a common oxidizing agent used to form stable hydroxy derivatives.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the acetyl group.

Substitution: Palladium catalysts, such as dichlorobis(triphenylphosphine)palladium(II), are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed:

Oxidation: Hydroxy derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylboronic acid derivatives.

Comparaison Avec Des Composés Similaires

4-Acetylphenylboronic acid can be compared with other boronic acids, such as:

Phenylboronic acid: Lacks the acetyl group, making it less versatile in certain synthetic applications.

4-Methylphenylboronic acid: Contains a methyl group instead of an acetyl group, resulting in different reactivity and applications.

4-Formylphenylboronic acid: Contains a formyl group, which can undergo different chemical reactions compared to the acetyl group.

The uniqueness of 4-Acetylphenylboronic acid lies in its combination of the boronic acid and acetyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Activité Biologique

4-Acetylphenylboronic acid (4-APBA) is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article delves into the compound's biological activity, exploring its interactions, mechanisms of action, and potential applications based on recent research findings.

4-Acetylphenylboronic acid is characterized by its boronic acid functional group, which enables it to interact with various biological molecules. The compound can undergo oxidation reactions, particularly with reactive nitrogen species such as peroxynitrite (ONOO⁻), leading to the formation of phenolic products like 4′-hydroxyacetophenone. This reaction is significant as it highlights the compound's potential in redox biology and its interactions with cellular signaling pathways .

Mechanisms of Biological Activity

- Oxidative Reactions : Research indicates that 4-APBA reacts rapidly with ONOO⁻, hydrogen peroxide (H₂O₂), and hypochlorous acid (HOCl). The stoichiometric nature of these reactions suggests that 4-APBA can serve as a substrate for oxidative modifications, which may influence cellular processes .

- Inhibition of Enzymatic Activity : Boronic acids, including 4-APBA, have been shown to inhibit the activity of certain enzymes such as leucyl-tRNA synthetase and bacterial β-lactamase. This inhibition can lead to the blockade of protein synthesis in bacteria, making boronic acids promising candidates for antibiotic development .

- Reversible Click Chemistry : The unique properties of boronic acids allow them to participate in dynamic covalent chemistry. 4-APBA can form reversible bonds with diols, which has implications for drug delivery systems and targeted therapies in cancer treatment .

Antimicrobial Activity

Recent studies have demonstrated that 4-APBA exhibits antimicrobial properties against various bacterial strains. Its ability to inhibit bacterial growth is attributed to its action on essential bacterial enzymes, thereby disrupting cellular functions. For instance, it has been found effective against Staphylococcus aureus by targeting specific membrane components .

Case Studies

- Cyanobacteria Growth Inhibition : A study assessed the effects of various boronic acids on cyanobacterial species. It was found that 4-APBA could stimulate growth at low concentrations while exhibiting toxicity at higher doses, indicating a dose-dependent response .

- Oxidative Stress Response : In experiments involving oxidative stress models, 4-APBA was shown to modulate the production of reactive oxygen species (ROS), suggesting its role in cellular defense mechanisms against oxidative damage .

Data Summary

The following table summarizes key findings related to the biological activity of 4-acetylphenylboronic acid:

Propriétés

IUPAC Name |

(4-acetylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQRODBYVNIZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395250 | |

| Record name | 4-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149104-90-5 | |

| Record name | 4-Acetylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149104-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-acetylphenylboronic acid interact with other molecules to form complex structures?

A1: 4-Acetylphenylboronic acid exhibits versatile bonding capabilities. It can interact with molecules like 4,4′-bipyridine through hydrogen bonding, forming intriguing supramolecular architectures. [] Specifically, the boronic acid group (-B(OH)2) can engage in hydrogen bonding with the nitrogen atoms of 4,4′-bipyridine, creating robust and directional interactions. This, in conjunction with other intermolecular forces like π-π interactions, results in the formation of diverse one-dimensional, two-dimensional, and even three-dimensional networks. Interestingly, water molecules play a crucial role as spacers within these structures, facilitating optimal π-π stacking between aromatic rings. []

Q2: Can 4-acetylphenylboronic acid be incorporated into cyclic structures containing metal atoms?

A2: Yes, 4-acetylphenylboronic acid reacts with platinum complexes like [Pt(SiHPh2)2(dmpe)] (dmpe = 1,2-bis(dimethylphosphino)ethane), leading to the formation of six-membered platinacycles. [] In this reaction, the boronic acid moiety reacts with the silicon-hydrogen (Si-H) bonds of the platinum complex, eliminating hydrogen gas and forming a six-membered ring containing platinum, oxygen, boron, and silicon atoms. [] These platinacycles, characterized by X-ray crystallography, exhibit a planar structure. [] This demonstrates the ability of 4-acetylphenylboronic acid to participate in unique organometallic synthesis, opening up possibilities for designing novel materials with potential applications in catalysis or materials science.

Q3: Are there analytical techniques suitable for characterizing 4-acetylphenylboronic acid and its derivatives?

A3: Various analytical techniques are employed to characterize 4-acetylphenylboronic acid and its derivatives. X-ray diffraction analysis is crucial for determining the solid-state structures of the compounds and their supramolecular assemblies. [, ] This technique provides valuable insights into bond lengths, bond angles, and the spatial arrangement of atoms within the molecule and the crystal lattice. Additionally, spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can be used to identify functional groups, analyze molecular structure, and assess the purity of the synthesized compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.